molecular formula C18H21FN2OS B2700323 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide CAS No. 1797960-69-0

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide

Cat. No.: B2700323
CAS No.: 1797960-69-0
M. Wt: 332.44
InChI Key: OPPJZONIIGKYDA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a fluorophenyl group, a thiophen-2-ylmethyl group, and an azepane ring structure

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c19-16-8-6-14(7-9-16)15-4-1-2-10-21(13-15)18(22)20-12-17-5-3-11-23-17/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJZONIIGKYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a suitable organometallic reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in specific interactions with these targets, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide can be compared with other azepane derivatives and compounds containing fluorophenyl or thiophen-2-ylmethyl groups. Similar compounds include:

    3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide: Differing by the presence of a chlorine atom instead of a fluorine atom.

    3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)azepane-1-carboxamide: Differing by the presence of a pyridine ring instead of a thiophene ring.

    3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide: Differing by the presence of a piperidine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C15_{15}H17_{17}FN2_2O2_2S
  • Molecular Weight : Approximately 295.37 g/mol

The unique features of this compound include a fluorinated phenyl group and a thiophene moiety, which may enhance its pharmacological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with DNA repair mechanisms such as PARP (Poly ADP-ribose polymerase).
  • Receptor Modulation : It may also interact with various receptors in the central nervous system, influencing neurotransmitter pathways that could lead to neuroprotective effects.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can effectively induce apoptosis in cancer cell lines, suggesting a potential for therapeutic use in oncology.

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundA549 (lung cancer)1.95PARP inhibition
TalazoparibA54923.88PARP inhibition
RucaparibA54919.24PARP inhibition

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Similar compounds have been investigated for their ability to protect neurons from oxidative stress and apoptosis, making this compound a candidate for further research in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : In a study involving lung cancer cell lines (A549), this compound demonstrated significant inhibitory activity on cell proliferation with an IC50_{50} value of 1.95 µM. This effect was attributed to its role as a PARP inhibitor, which is crucial for DNA repair processes in cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to the active site of PARP enzymes. This binding is facilitated by hydrogen bonding and hydrophobic interactions, enhancing its potential as an anticancer agent .

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